Spectrophotometric Specificity for Real-Time Enzyme Activity Assays: Dual-Peak Signature vs. NAD+
β-NADH disodium salt hydrate exhibits two distinct UV absorption maxima at 260 nm and 340 nm, whereas β-NAD+ (free acid or sodium salt) absorbs only at 260 nm. This spectral divergence is the physical basis for continuous, real-time monitoring of dehydrogenase activity at 340 nm [1]. The molar extinction coefficient of NADH at 340 nm is 6.2 × 10³ L·mol⁻¹·cm⁻¹, while NAD+ has zero absorbance at this wavelength [2]. This enables direct quantification of NADH consumption or production without separation steps or coupling reactions.
| Evidence Dimension | UV-Vis absorption peaks and molar extinction coefficients |
|---|---|
| Target Compound Data | β-NADH disodium salt hydrate: λmax at 260 nm and 340 nm; ε₃₄₀ = 6.2 × 10³ L·mol⁻¹·cm⁻¹; ε₂₆₀ = 1.78 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Comparator Or Baseline | β-NAD+ free acid/sodium salt: λmax at 260 nm only; ε₂₆₀ = 1.78 × 10⁴ L·mol⁻¹·cm⁻¹; zero absorbance at 340 nm |
| Quantified Difference | Presence vs. absence of 340 nm absorbance; Δε₃₄₀ = 6.2 × 10³ L·mol⁻¹·cm⁻¹ (NADH) vs. 0 (NAD+) |
| Conditions | Aqueous solution, pH 7.0–7.5, 1 cm path length, standard UV-Vis spectrophotometry at 25°C |
Why This Matters
The 340 nm peak uniquely enables direct, continuous spectrophotometric measurement of NADH-dependent enzyme reactions without auxiliary enzymes or derivatization, making β-NADH the irreplaceable cofactor for dehydrogenase activity assays.
- [1] Meilunbio. NAD 氧化型辅酶I; β-烟酰胺腺嘌呤二核苷酸水合物. NADH+H+ has absorption peaks at 260 nm and 340 nm; NAD+ has only 260 nm. Available at: https://www.meilunbio.com View Source
- [2] Baidu Baike. 辅酶I. NAD at 260 nm: ε = 1.78×10⁴ L/(mol·cm); NADH at 340 nm: ε = 6.2×10³ L/(mol·cm). Available at: https://baike.baidu.com/item/辅酶I View Source
